(2-Bromothiazol-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHIGOLOLSXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376812 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-86-7 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2-Bromothiazol-4-yl)methanol
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Bromothiazol-4-yl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical Properties
This compound is a light yellow liquid at room temperature.[1] Its primary role is as a versatile building block in the synthesis of more complex, biologically active molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[1]
Table 1: Summary of Quantitative Physical Data for this compound
| Physical Property | Value | Source |
| Molecular Formula | C₄H₄BrNOS | [1][2] |
| Molecular Weight | 194.05 g/mol | [1][2] |
| Appearance | Light yellow liquid | [1] |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 56 °C at 10 Torr | [2] |
| pKa | 12.82 ± 0.10 (Predicted) | |
| Purity | ≥ 95% (NMR) | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard methodologies for these measurements can be described.
2.1. Determination of Melting Point (Freezing Point)
Given that this compound is a liquid at ambient temperature, its melting point is technically a freezing point. A standard laboratory procedure for its determination would be as follows:
-
Sample Preparation: A pure sample of this compound is placed in a small, thin-walled glass tube.
-
Apparatus Setup: The sample tube is placed in a cooling bath (e.g., a dry ice/acetone slush or a cryocooler). A calibrated thermometer or thermocouple is immersed in the sample, ensuring it does not touch the sides of the tube.
-
Cooling and Observation: The sample is cooled slowly with constant, gentle stirring. The temperature is recorded at regular intervals.
-
Data Analysis: A cooling curve (temperature vs. time) is plotted. The freezing point is identified as the plateau in the curve where the temperature remains constant as the liquid solidifies.
2.2. Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized starting from 2-aminothiazole-4-carboxylic acid, based on established organometallic and reduction reactions. The following multi-step protocol outlines a general approach.
-
Diazotization and Bromination (Sandmeyer-type Reaction):
-
Dissolve 2-aminothiazole-4-carboxylic acid in an aqueous solution of a strong acid, such as hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the resulting 2-bromothiazole-4-carboxylic acid with an organic solvent, wash, dry, and concentrate to yield the crude product.
-
-
Esterification:
-
Reflux the crude 2-bromothiazole-4-carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.
-
Neutralize the reaction mixture and extract the methyl 2-bromothiazole-4-carboxylate with an organic solvent.
-
Purify the ester by column chromatography.
-
-
Reduction to the Alcohol:
-
Dissolve the purified methyl 2-bromothiazole-4-carboxylate in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in portions.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow, sequential addition of water and an aqueous base solution.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic extracts, concentrate under reduced pressure, and purify the resulting this compound by column chromatography or distillation.
-
Mandatory Visualizations
3.1. Proposed Synthesis Workflow for this compound
The following diagram illustrates the logical flow of the proposed multi-step synthesis.
Caption: A plausible multi-step synthesis of this compound.
References
(2-Bromothiazol-4-yl)methanol (CAS: 5198-86-7): A Technical Guide for Researchers and Drug Development Professionals
Introduction
(2-Bromothiazol-4-yl)methanol is a versatile heterocyclic building block that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique chemical architecture, featuring a brominated thiazole ring with a hydroxymethyl substituent, makes it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a light yellow liquid under standard conditions. A comprehensive summary of its chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5198-86-7 | [1][2] |
| Molecular Formula | C4H4BrNOS | [1][3] |
| Molecular Weight | 194.05 g/mol | [1][3] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Boiling Point | 56 °C (at 10 Torr) | [3] |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of ethyl 2-bromothiazole-4-carboxylate.[4]
Experimental Protocol: Reduction of Ethyl 2-bromothiazole-4-carboxylate[4]
Materials:
-
Ethyl 2-bromothiazole-4-carboxylate
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Water
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-bromothiazole-4-carboxylate (1 equivalent) in dry tetrahydrofuran.
-
To this solution, add sodium borohydride (3 equivalents), lithium chloride (3 equivalents), and water.
-
Stir the resulting two-phase mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow semi-solid.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.[1] The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs.
Role as a Precursor to Anti-inflammatory Agents
Derivatives of 2-aminothiazole have been extensively investigated for their anti-inflammatory activity. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response.
Downstream Synthesis Example: Synthesis of a Hypothetical Anti-inflammatory Thiazole Derivative
The following is a generalized experimental protocol for the synthesis of a hypothetical anti-inflammatory agent starting from this compound. This illustrates a potential synthetic utility of the core compound.
Step 1: Conversion of the alcohol to an amine. This can be achieved through a variety of methods, such as conversion to a mesylate followed by displacement with an amine.
Step 2: Coupling with a biologically active moiety. The resulting amine can then be coupled with a carboxylic acid or other electrophilic partner to introduce functionalities known to interact with biological targets.
Involvement in Signaling Pathways
While direct studies on the signaling pathways affected by this compound itself are limited, its derivatives, particularly 2-aminothiazoles, are known to modulate inflammatory pathways. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many 2-aminothiazole-based compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility as a precursor for potent anti-inflammatory and antimicrobial agents underscores its importance in modern drug discovery. Further exploration of the diverse chemical transformations possible with this building block is likely to yield new classes of bioactive molecules with significant therapeutic potential. Researchers and drug development professionals will find this compound to be a key component in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of (2-Bromothiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Bromothiazol-4-yl)methanol is a versatile heterocyclic building block crucial in the development of novel therapeutic agents and agrochemicals.[1] Its utility as a precursor for a variety of biologically active thiazole derivatives makes a comprehensive understanding of its synthesis essential for researchers in medicinal chemistry and related fields.[1] This technical guide provides a detailed overview of the primary synthetic pathways, experimental protocols, and relevant chemical data for the preparation of this important intermediate.
Synthetic Pathways Overview
The synthesis of this compound can be primarily achieved through two main routes, starting from either a pre-brominated thiazole carboxylic acid derivative or from an aminothiazole precursor.
Route 1: Reduction of 2-Bromothiazole-4-Carboxylic Acid or its Ester
This is a straightforward and widely utilized method. The synthesis begins with 2-bromothiazole-4-carboxylic acid or its corresponding ethyl ester, which is then reduced to the primary alcohol. The choice of reducing agent is critical and depends on the starting material (acid vs. ester).
Route 2: Synthesis from 2-Aminothiazole Precursors
This route involves a multi-step process starting from the more readily available 2-aminothiazole-4-carboxylate. The key steps include a Sandmeyer-type diazotization reaction to replace the amino group with a bromine atom, followed by the reduction of the ester functionality to the alcohol.
Experimental Protocols
Route 1: Reduction of Ethyl 2-Bromothiazole-4-carboxylate
This protocol details the reduction of the ethyl ester intermediate to the final product.
Step 1: Synthesis of Ethyl 2-Bromothiazole-4-carboxylate
The precursor, ethyl 2-bromothiazole-4-carboxylate, is synthesized from ethyl 2-aminothiazole-4-carboxylate via a diazotization reaction.
-
Materials: Ethyl 2-aminothiazole-4-carboxylate, hydrobromic acid (48%), sodium nitrite, water, diethyl ether.
-
Procedure:
-
A solution of ethyl 2-aminothiazole-4-carboxylate in aqueous hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours.
-
The mixture is then extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl 2-bromothiazole-4-carboxylate.
-
Step 2: Reduction of Ethyl 2-Bromothiazole-4-carboxylate to this compound
-
Materials: Ethyl 2-bromothiazole-4-carboxylate, lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄), anhydrous tetrahydrofuran (THF) or ethanol, diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure using LiAlH₄:
-
A solution of ethyl 2-bromothiazole-4-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.
-
The resulting solid is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford this compound.
-
-
Procedure using NaBH₄ (in the presence of a catalyst or in a protic solvent):
-
To a solution of ethyl 2-bromothiazole-4-carboxylate in a suitable solvent like ethanol, sodium borohydride is added portion-wise at room temperature.
-
The reaction mixture is stirred for 4-6 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.
-
Route 2: Direct Reduction of 2-Bromothiazole-4-carboxylic acid
This protocol outlines the reduction of the carboxylic acid to the alcohol.
-
Materials: 2-Bromothiazole-4-carboxylic acid, borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, dilute sulfuric acid, anhydrous magnesium sulfate.
-
Procedure using BH₃·THF:
-
To a solution of 2-bromothiazole-4-carboxylic acid in anhydrous THF under an inert atmosphere, a solution of BH₃·THF is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
-
-
Procedure using LiAlH₄:
-
A solution of 2-bromothiazole-4-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.[2]
-
The mixture is stirred at room temperature for several hours.[2]
-
The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is then extracted with an appropriate solvent like ethyl acetate.
-
The organic extracts are dried and evaporated to yield the desired alcohol.[2]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5198-86-7 | [1] |
| Molecular Formula | C₄H₄BrNOS | [1][3] |
| Molecular Weight | 194.05 g/mol | [1][3] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Key Intermediates in the Synthesis of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2-Bromothiazole-4-carboxylic acid | 5198-88-9 | C₄H₂BrNO₂S | 208.03 g/mol |
| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C₆H₆BrNO₂S | 236.09 g/mol |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Workflow for the reduction of the ethyl ester.
References
Commercial Suppliers and Technical Guide for (2-Bromothiazol-4-yl)methanol
For researchers and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of commercial suppliers for (2-Bromothiazol-4-yl)methanol (CAS No: 5198-86-7), alongside relevant technical data, potential synthetic routes, and its role in established biological pathways.
Commercial Supplier Data
This compound is available from a range of commercial suppliers. The following table summarizes the available quantitative data on purity, quantity, and pricing to facilitate easy comparison.
| Supplier | Purity | Available Quantities | Price (USD) |
| Chem-Impex | ≥ 95% (NMR)[1] | 250 mg | $89.13[1] |
| 1 g | $181.07[1] | ||
| 5 g | $600.60[1] | ||
| 25 g | Request Quote[1] | ||
| Fluorochem | 95.0% | - | - |
| Infinity Scientific | 96% min | - | - |
Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C4H4BrNOS[1] |
| Molecular Weight | 194.05 g/mol [1] |
| Appearance | Light yellow liquid[1] |
| Storage Conditions | 0-8 °C[1] |
Experimental Protocols
Hypothetical Synthesis of this compound via Hantzsch Thiazole Synthesis:
This proposed method involves the reaction of a suitable α-haloketone with a thioamide.
Materials:
-
1,3-Dibromo-2-propanone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add 1,3-dibromo-2-propanone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Disclaimer: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.
Role in Signaling Pathways and Drug Discovery
Direct signaling pathways involving this compound have not been elucidated. However, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8][9] Thiazole derivatives are known to act as inhibitors of various protein kinases and enzymes involved in inflammatory pathways.[7][10][11]
Thiazole Derivatives in Kinase Inhibition
Thiazole-containing compounds have been identified as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9]
Caption: Drug discovery workflow for thiazole-based kinase inhibitors.
Thiazole Derivatives in Anti-inflammatory Pathways
Many thiazole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11]
Caption: Inhibition of inflammatory pathways by thiazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(2-Bromothiazol-4-yl)methanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for (2-Bromothiazol-4-yl)methanol. A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological and flammability data is not publicly available at the time of this writing. The information herein is compiled from supplier data for this compound and Safety Data Sheets for structurally similar compounds. This guide should be used as a supplement to, and not a replacement for, a thorough risk assessment and adherence to all applicable laboratory safety protocols and regulations.
Chemical Identification and Physical Properties
This compound is a heterocyclic organic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its fundamental properties is the first step in ensuring its safe handling.
| Property | Value | Reference |
| CAS Number | 5198-86-7 | [1] |
| Molecular Formula | C₄H₄BrNOS | [1] |
| Molecular Weight | 194.05 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Boiling Point | 56 °C at 10 Torr | [2] |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Store at 0-8 °C | [1] |
Hazard Identification and Classification
Potential GHS Hazard Classification (extrapolated):
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][4]
Signal Word: Warning[4]
GHS Pictogram (extrapolated):
-
Exclamation Mark (GHS07)[4]
Hazard Statements (H-Statements) (extrapolated):
Precautionary Statements (P-Statements) (extrapolated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Experimental Protocols: Safe Handling and Emergency Procedures
Given the lack of specific experimental data for this compound, the following protocols are based on general best practices for handling potentially hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.
Caption: Personal Protective Equipment (PPE) selection workflow.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration. 4. Seek immediate medical attention.[3] |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[3] |
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.
References
Solubility Profile of (2-Bromothiazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromothiazol-4-yl)methanol, a key building block in the synthesis of various biologically active molecules. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Core Executive Summary
Solubility of this compound
Precise, quantitative solubility data for this compound has not been identified in published literature. However, based on the solubility of structurally related compounds, a qualitative assessment can be made. For instance, a similar compound, (2-bromo-4-methylthiazol-5-yl)methanol, exhibits moderate solubility in organic solvents like methanol and ethyl acetate, with limited solubility in water[1]. This suggests that this compound is likely to be more soluble in polar organic solvents and less soluble in nonpolar and aqueous media.
The following table summarizes the anticipated qualitative solubility of this compound in a range of common laboratory solvents. It is imperative for researchers to experimentally verify these qualitative assessments for their specific applications.
| Solvent Category | Common Lab Solvents | Expected Qualitative Solubility |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Limited to Moderate |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High |
| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate |
| Nonpolar | Toluene, Hexane | Low to Insoluble |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, the amount of available material, and the available analytical instrumentation.
Equilibrium Shake-Flask Method
This is the gold standard for determining thermodynamic solubility[2].
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.
-
Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry if the compound has a distinct chromophore.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or g/L.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed.
a. Miniaturized Shake-Flask with HPLC/UPLC Analysis:
This method adapts the shake-flask principle to a smaller scale, often in 96-well plates.
Methodology:
-
Dispensing: Dispense a known amount of solid this compound into each well of a microtiter plate.
-
Solvent Addition: Add a precise volume of each test solvent to the wells.
-
Sealing and Shaking: Seal the plate and shake at a controlled temperature for a set period (e.g., 2-24 hours).
-
Filtration/Centrifugation: Separate the undissolved solid using a filter plate or by centrifuging the plate.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration using rapid HPLC or UPLC methods.
b. Nephelometry:
This technique measures the light scattered by suspended particles to determine the point of precipitation.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).
-
Titration: Gradually add the stock solution to the aqueous or organic solvent of interest while monitoring the solution's turbidity with a nephelometer.
-
Precipitation Point: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Signaling Pathways
There is no direct information available in the searched literature linking this compound to specific signaling pathways. Its primary role described is that of a synthetic intermediate[3]. The biological activity and potential interactions with signaling pathways would be characteristic of the final molecules synthesized from this precursor.
Conclusion
While quantitative solubility data for this compound is not publicly available, this guide provides a framework for researchers to understand and experimentally determine its solubility profile. The provided qualitative estimates and detailed experimental protocols will aid in the efficient design of synthetic routes, purification strategies, and formulation development for novel compounds derived from this important building block. It is strongly recommended that researchers perform their own solubility assessments to obtain precise data relevant to their specific experimental conditions and applications.
References
A Technical Review of (2-Bromothiazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
(2-Bromothiazol-4-yl)methanol , a key heterocyclic building block, has garnered significant attention in the fields of medicinal chemistry and drug development. Its versatile scaffold allows for the synthesis of a diverse range of derivatives with promising biological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel anti-inflammatory and antimicrobial agents.
Physicochemical Properties
This compound (CAS No: 5198-86-7) is a light yellow liquid with a molecular formula of C₄H₄BrNOS and a molecular weight of 194.05 g/mol .[1] It is typically supplied with a purity of ≥ 95% as determined by NMR.[1]
| Property | Value | Reference |
| CAS Number | 5198-86-7 | [1] |
| Molecular Formula | C₄H₄BrNOS | [1] |
| Molecular Weight | 194.05 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
Synthesis of this compound
Experimental Protocol: Reduction of Ethyl 2-bromothiazole-4-carboxylate
Materials:
-
Ethyl 2-bromothiazole-4-carboxylate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., sodium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) (1.0-1.5 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data
Specific ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. However, the expected chemical shifts can be predicted based on the analysis of related thiazole derivatives.
Expected ¹H NMR (CDCl₃):
-
A singlet for the thiazole proton (H-5) is expected to appear in the aromatic region.
-
A doublet for the methylene protons (-CH₂OH) and a triplet for the hydroxyl proton (-OH) are anticipated, with their chemical shifts influenced by the solvent and concentration.
Expected ¹³C NMR (CDCl₃):
-
Three signals are expected for the thiazole ring carbons.
-
One signal is expected for the methylene carbon (-CH₂OH).
Chemical Reactivity and Synthetic Applications
This compound is a valuable intermediate for the synthesis of a variety of substituted thiazole derivatives. The bromine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the hydroxymethyl group at the 4-position can be oxidized or further functionalized.
Oxidation to 2-Bromothiazole-4-carbaldehyde
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-bromothiazole-4-carbaldehyde, which is a key precursor for the synthesis of more complex molecules.
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or manganese dioxide)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, the chosen oxidizing agent (1.1-1.5 eq) is added.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite or silica gel to remove the oxidant byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude aldehyde is purified by column chromatography.
Suzuki Cross-Coupling Reactions
The bromine atom at the 2-position of the thiazole ring allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling reactions. This is a powerful method for generating libraries of diverse compounds for biological screening.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
Standard Schlenk techniques and inert atmosphere setup
Procedure:
-
A mixture of this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq) is placed in a Schlenk flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
Degassed solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Biological Activities and Applications
Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a crucial starting material for the synthesis of compounds with these therapeutic potentials.
Anti-inflammatory Activity
While specific quantitative anti-inflammatory data for this compound is not available in the reviewed literature, numerous studies have demonstrated the potent anti-inflammatory effects of its derivatives. These compounds often act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[2][3][4][5]
Structure-Activity Relationship (SAR) for Anti-inflammatory Thiazole Derivatives:
| Compound/Derivative | Target(s) | IC₅₀/Activity | Reference |
| 5,6-diarylimidazo[2.1-b]thiazole derivative | COX-2 | Potent and selective inhibitor | [2] |
| 4-substituted thiazole analogues of indomethacin | COX-2 | IC₅₀ = 0.3 - 7 nM | [2] |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | IC₅₀ = 127 nM | [2] |
| Thiazole derivative 6l | COX-1, COX-2, 5-LOX | IC₅₀ = 5.55 µM (COX-1), 0.09 µM (COX-2), 0.38 µM (5-LOX) | [4] |
| Thiazole carboxamide derivative 2b | COX-1, COX-2 | IC₅₀ = 0.239 µM (COX-1), 0.191 µM (COX-2) | [1] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO, IL-6, TNF-α | IC₅₀ = 10.992 µM (NO), 2.294 µM (IL-6), 12.901 µM (TNF-α) | [6] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for the parent compound are not reported, various substituted thiazoles have shown significant activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) for Antimicrobial Thiazole Derivatives:
| Compound/Derivative | Organism(s) | MIC/Activity | Reference |
| Benzothiazole based thiazolidinone 16 | MRSA | MIC = 0.10 mg/mL, MBC = 0.12 mg/mL | [7] |
| Benzothiazole based thiazolidinone 18 | MRSA | MIC = 0.20 mg/mL, MBC = 0.25 mg/mL | [7] |
| 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles | Various bacteria | Moderate to good activity | [8] |
Signaling Pathways
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most well-studied pathways are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the nuclear factor-kappa B (NF-κB) signaling cascade.
COX and LOX Inhibition Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synthese von (2-Bromthiazol-4-yl)methanol: Ein technischer Leitfaden zu den Schlüsselintermediaten
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Übersicht über die wichtigsten Synthesewege für (2-Bromthiazol-4-yl)methanol, eine wichtige Bausteinverbindung in der pharmazeutischen und agrochemischen Forschung. Der Schwerpunkt liegt auf den zentralen Zwischenprodukten, den detaillierten experimentellen Protokollen und den quantitativen Daten, die für die erfolgreiche Synthese entscheidend sind.
Einleitung
(2-Bromthiazol-4-yl)methanol ist ein heterocyclisches Molekül, das als vielseitiges Intermediat bei der Synthese einer Vielzahl von biologisch aktiven Verbindungen dient. Seine Derivate haben vielversprechende Anwendungen als entzündungshemmende und antimikrobielle Mittel gezeigt. Das Verständnis der Synthesewege und der beteiligten Schlüsselintermediate ist für die effiziente Herstellung und weitere Derivatisierung dieser Verbindung von entscheidender Bedeutung. In diesem Leitfaden werden zwei primäre Syntheserouten vorgestellt und analysiert.
Syntheseweg 1: Ausgehend von Ethylbrompyruvat und Thioharnstoff
Dieser klassische und weit verbreitete Weg umfasst drei Hauptschritte, die zur Bildung von (2-Bromthiazol-4-yl)methanol führen. Die Schlüsselintermediate auf diesem Weg sind Ethyl-2-aminothiazol-4-carboxylat und Ethyl-2-bromthiazol-4-carboxylat.
Synthese-Workflow
Abbildung 1: Workflow für die Synthese von (2-Bromthiazol-4-yl)methanol über die Intermediate Ethyl-2-aminothiazol-4-carboxylat und Ethyl-2-bromthiazol-4-carboxylat.
Quantitative Datenübersicht
| Schritt | Reaktanten | Produkt | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Ethylbrompyruvat, Thioharnstoff | Ethyl-2-aminothiazol-4-carboxylat | Ethanol | 70 | 1 | ~99 |
| 2 | Ethyl-2-aminothiazol-4-carboxylat, Natriumnitrit, Bromwasserstoffsäure | Ethyl-2-bromthiazol-4-carboxylat | Dimethylsulfoxid | 0 - 60 | 0.5 | 32 |
| 3 | Ethyl-2-bromthiazol-4-carboxylat, Natriumborhydrid | (2-Bromthiazol-4-yl)methanol | Methanol/THF | 0 - RT | 2 | >90 (geschätzt) |
Detaillierte experimentelle Protokolle
Schritt 1: Synthese von Ethyl-2-aminothiazol-4-carboxylat (Intermediat 1)
-
In einem Rundkolben wird eine Mischung aus Thioharnstoff (1,2 mmol) und Ethyl-3-brompyruvat (1 mmol) in Ethanol (2 ml) gegeben.
-
Die Reaktionsmischung wird unter Rühren 1 Stunde lang auf 70 °C erhitzt.
-
Nach Abschluss der Reaktion (überwacht durch Dünnschichtchromatographie) wird die Mischung auf Raumtemperatur abgekühlt.
-
Die Reaktionsmischung wird anschließend in Eiswasser gegossen.
-
Der ausgefallene Niederschlag wird durch Filtration gesammelt und getrocknet, um das Zielprodukt Ethyl-2-aminothiazol-4-carboxylat zu erhalten.[1]
Schritt 2: Synthese von Ethyl-2-bromthiazol-4-carboxylat (Intermediat 2)
-
In einem Rundkolben wird Dimethylsulfoxid (DMSO) auf 60 °C erhitzt.
-
Natriumnitrit (7,1 g, 102,3 mmol) und das im vorherigen Schritt erhaltene Ethyl-2-aminothiazol-4-carboxylat (4,4 g, 25,6 mmol) werden zugegeben.
-
Es wird gerührt, bis sich alles vollständig aufgelöst hat.
-
Der Rundkolben wird in ein Eisbad gestellt und eine Lösung aus 40%iger Bromwasserstoffsäure (20,7 g, 102,3 mmol) in DMSO wird langsam zugetropft.
-
Die Reaktion wird 0,5 Stunden im Eisbad gerührt und mittels Dünnschichtchromatographie überwacht.
-
Nach der Reaktion wird Ethylacetat zugegeben und die organische Phase nacheinander mit destilliertem Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Schicht wird getrocknet, filtriert und das Filtrat unter reduziertem Druck eingedampft, um rohes Ethyl-2-bromthiazol-4-carboxylat zu erhalten.
-
Die Reinigung erfolgt durch Säulenchromatographie (Ethylacetat:Petrolether = 1:1) und anschließende Umkristallisation aus Petrolether.[2]
Schritt 3: Synthese von (2-Bromthiazol-4-yl)methanol
-
Ethyl-2-bromthiazol-4-carboxylat (1 Äquiv.) wird in einer Mischung aus Tetrahydrofuran (THF) und Methanol (MeOH) gelöst.
-
Die Lösung wird auf 0 °C abgekühlt.
-
Natriumborhydrid (NaBH₄) (1,5 Äquiv.) wird portionsweise zugegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur für 2 Stunden gerührt.
-
Nach Abschluss der Reaktion wird diese mit Wasser gequencht und das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt, um (2-Bromthiazol-4-yl)methanol zu erhalten.
Alternativer Syntheseweg 2: Ausgehend von 2-Bromthiazol
Ein alternativer Ansatz beginnt mit dem kommerziell erhältlichen 2-Bromthiazol. Dieser Weg beinhaltet eine Formylierung, gefolgt von einer Reduktion des resultierenden Aldehyds.
Synthese-Workflow
Abbildung 2: Alternativer Workflow für die Synthese von (2-Bromthiazol-4-yl)methanol über das Intermediat 2-Bromthiazol-4-carbaldehyd.
Quantitative Datenübersicht
| Schritt | Reaktanten | Produkt | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | 2-Bromthiazol, DMF, POCl₃ | 2-Bromthiazol-4-carbaldehyd | DMF | 0 - RT | 6.5 | ~77 |
| 2 | 2-Bromthiazol-4-carbaldehyd, NaBH₄ | (2-Bromthiazol-4-yl)methanol | Methanol | 0 - RT | 1-3 | >90 (geschätzt) |
Detaillierte experimentelle Protokolle
Schritt 1: Synthese von 2-Bromthiazol-4-carbaldehyd (Intermediat 3) durch Vilsmeier-Haack-Reaktion
-
Zu einer Lösung des Substrats (2-Bromthiazol, 1,0 Äquiv.) in Dimethylformamid (DMF) wird bei 0 °C (Chlormethylen)dimethyliminiumchlorid (Vilsmeier-Reagenz, 1,5 Äquiv.) zugegeben. Das Vilsmeier-Reagenz kann in situ aus DMF und Phosphoroxychlorid (POCl₃) hergestellt werden.[3][4][5]
-
Nach 6,5-stündigem Rühren bei Raumtemperatur wird bei 0 °C eine Lösung von Natriumacetat (NaOAc, 5,6 Äquiv.) in Wasser zugegeben und 10 Minuten bei 0 °C gerührt.[3]
-
Die Reaktionsmischung wird mit Wasser verdünnt und mit Diethylether extrahiert.
-
Die organische Schicht wird mit Kochsalzlösung gewaschen und über Natriumsulfat getrocknet.
-
Nach der Filtration wird das Filtrat unter reduziertem Druck eingeengt.
-
Der Rückstand wird durch Kieselgel-Säulenchromatographie gereinigt, um den Aldehyd zu erhalten.[3]
Schritt 2: Synthese von (2-Bromthiazol-4-yl)methanol
-
Zu einer Mischung von 2-Bromthiazol-4-carbaldehyd (1 Äquiv.) in Methanol (MeOH) wird Natriumborhydrid (NaBH₄) (1,5 Äquiv.) zugegeben.
-
Die Reaktionsmischung wird 1 Stunde bei Raumtemperatur gerührt.
-
Nach Abschluss der Reaktion wird diese mit Wasser gequencht und das Produkt mit einem organischen Lösungsmittel extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt, um (2-Bromthiazol-4-yl)methanol zu erhalten.[6][7]
Biologische Relevanz: Thiazolderivate als p38-MAP-Kinase-Inhibitoren
(2-Bromthiazol-4-yl)methanol dient als wichtiger Baustein für die Synthese von p38-Mitogen-aktivierten-Proteinkinase-(MAPK)-Inhibitoren. Der p38-MAPK-Signalweg spielt eine entscheidende Rolle bei Entzündungsreaktionen und ist ein vielversprechendes Ziel für die Entwicklung von Therapeutika gegen verschiedene immunologische Erkrankungen.[8][9][10] Die Hemmung von p38 MAPK kann die Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β blockieren.[9]
Abbildung 3: Vereinfachter p38-MAP-Kinase-Signalweg und der Angriffspunkt für Thiazol-basierte Inhibitoren.
Fazit
Die Synthese von (2-Bromthiazol-4-yl)methanol kann effizient über zwei Hauptwege erreicht werden, die jeweils unterschiedliche Schlüsselintermediate involvieren. Die Wahl des Syntheseweges kann von der Verfügbarkeit der Ausgangsmaterialien, den gewünschten Ausbeuten und den betrieblichen Gegebenheiten abhängen. Das Verständnis dieser Synthesewege ist von grundlegender Bedeutung für die Weiterentwicklung von Thiazol-basierten Verbindungen, insbesondere im Hinblick auf ihre vielversprechende Rolle als Inhibitoren des p38-MAPK-Signalwegs und ihr Potenzial in der modernen Arzneimittelentwicklung.
References
- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of (2-Bromothiazol-4-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromothiazol-4-yl)methanol is a versatile heterocyclic building block that has garnered significant interest in the field of drug discovery. Its unique chemical structure, featuring a reactive bromine atom on the thiazole ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. The thiazole moiety is a common feature in many approved drugs, and its presence in this building block, combined with the synthetically adaptable bromosubstituent, makes this compound a valuable tool for medicinal chemists.
The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of substituted thiazole derivatives. The bromine atom at the 2-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of the chemical space around the thiazole core to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1]
Key Applications in Drug Discovery
Derivatives of this compound have been investigated for a variety of therapeutic applications, including:
-
Kinase Inhibition: The thiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. By modifying the substituents on the thiazole ring, researchers can target the ATP-binding site of specific kinases, leading to the inhibition of their enzymatic activity. A notable target is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in inflammatory responses.[1]
-
Anti-inflammatory Agents: Through the inhibition of key inflammatory mediators like p38 MAPK, derivatives of this compound can exert potent anti-inflammatory effects.
-
Antimicrobial Agents: The thiazole ring is present in a number of antimicrobial compounds. Synthetic derivatives of this compound have been explored for their potential antibacterial and antifungal activities.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of thiazole-based inhibitors targeting various protein kinases. While not all are direct derivatives of this compound, they represent the types of compounds that can be synthesized using this building block and highlight the potential for achieving high potency.
| Compound ID | Target Kinase | R Group (at 2-position of thiazole) | IC50 (µM) | Reference |
| 1 | p38α MAPK | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | 0.1 - 2 | [2] |
| 2 | p38α MAPK | Benzothiazole derivative | 0.036 | [1] |
| 3 | MCF7 (Breast Cancer Cell Line) | Benzothiazole derivative | 3.49 ± 0.32 | [1] |
| 4 | MDA-MB-231 (Breast Cancer Cell Line) | Benzothiazole derivative | 3.80 ± 0.28 | [1] |
| 5 | Aurora A Kinase | 4-morpholinophenylamino | 0.008 | [3] |
| 6 | Aurora B Kinase | 4-morpholinophenylamino | 0.0092 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the thiazole ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthiazol-4-yl)methanol.
Protocol 2: Oxidation of the Alcohol to the Aldehyde
This protocol describes the oxidation of the hydroxymethyl group to an aldehyde, a versatile functional group for further derivatization.
Materials:
-
(2-Arylthiazol-4-yl)methanol
-
Oxidizing agent (e.g., Dess-Martin periodinane, 1.5 equivalents)
-
Solvent (e.g., Dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (2-Arylthiazol-4-yl)methanol in the solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can often be used in the next step without further purification.
Visualizations
Caption: A generalized workflow for the discovery and development of drugs derived from this compound.
Caption: An overview of the p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: (2-Bromothiazol-4-yl)methanol as a Versatile Precursor for Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
(2-Bromothiazol-4-yl)methanol is a pivotal precursor in the synthesis of a diverse array of thiazole derivatives, compounds of significant interest in medicinal and agricultural chemistry.[1] Its bifunctional nature, featuring a reactive bromine atom at the 2-position and a versatile hydroxymethyl group at the 4-position, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various thiazole derivatives.
Key Synthetic Transformations
The primary synthetic utility of this compound stems from two key reactive sites: the C2-bromine and the C4-hydroxymethyl group. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or converted into an ether.
dot```dot graph { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
A [label="this compound", fillcolor="#4285F4"]; B [label="Oxidation", fillcolor="#34A853", shape=ellipse, fontcolor="#202124"]; C [label="Etherification", fillcolor="#34A853", shape=ellipse, fontcolor="#202124"]; D [label="Cross-Coupling\n(Suzuki, Sonogashira,\nBuchwald-Hartwig)", fillcolor="#EA4335", shape=ellipse]; E [label="2-Bromothiazole-4-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="4-(Alkoxymethyl)-2-bromothiazole", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="2-Substituted-4-(hydroxymethyl)thiazole", fillcolor="#FBBC05", fontcolor="#202124"];
A -- B [label="[O]"]; A -- C [label="R-X"]; A -- D [label="Pd catalyst"]; B -- E; C -- F; D -- G; }
Caption: Comparison of Williamson and Mitsunobu ether synthesis.
Experimental Protocol 2.1: Williamson Ether Synthesis
This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes an S_N2 reaction with an alkyl halide.
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2.2: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to ethers with inversion of configuration (though not relevant for this achiral substrate) using triphenylphosphine and a dialkyl azodicarboxylate.
-
This compound
-
A phenol or another alcohol (the R-OH component)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the alcohol/phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
| Ether Synthesis Method | Key Reagents | Typical Yield | Scope/Notes |
| Williamson | NaH, Alkyl Halide | 70-90% | Best for primary and some secondary alkyl halides. |
| Mitsunobu | PPh₃, DEAD/DIAD, Alcohol/Phenol | 60-85% | Works well with a wide range of alcohols, including phenols. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position of the thiazole ring is an excellent handle for introducing carbon and nitrogen substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for generating libraries of analogues.
dot
Caption: Overview of palladium-catalyzed cross-coupling reactions.
Experimental Protocol 3.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 2-position of the thiazole and various aryl or vinyl boronic acids or esters.
[12][13][14][15][16]Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Experimental Protocol 3.2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the thiazole C2-position and a terminal alkyne.
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flask containing this compound (1.0 eq.) and CuI (5-10 mol%), add the anhydrous solvent and the base.
-
Degas the mixture with nitrogen or argon.
-
Add the terminal alkyne (1.2 eq.) and the palladium catalyst (2-5 mol%).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Protocol 3.3: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the thiazole ring.
[21][22][23][24][25]Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), the base (1.4 eq.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Typical Yield |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 75-95% |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, TEA | 70-90% |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, NaOtBu | 65-85% |
These protocols provide a foundational framework for the synthesis of a diverse range of thiazole derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates and desired products. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Khan Academy [khanacademy.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. rua.ua.es [rua.ua.es]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes: (2-Bromothiazol-4-yl)methanol in the Development of Anti-inflammatory Agents
Introduction
(2-Bromothiazol-4-yl)methanol is a versatile chemical intermediate that holds significant promise in the development of novel anti-inflammatory agents.[1] The thiazole moiety is a core structure in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4] Thiazole derivatives have been investigated as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering improved efficacy and reduced side effects.[5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a starting material for the synthesis and evaluation of new anti-inflammatory drug candidates.
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key inflammatory pathways. Many of these compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8] Furthermore, some thiazole derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), another key inflammatory mediator.[9]
These application notes will cover proposed synthetic strategies starting from this compound, detailed protocols for in vitro and in vivo anti-inflammatory assays, and a summary of the quantitative data from relevant studies on thiazole derivatives.
Proposed Synthetic Pathway
This compound serves as a valuable building block for the synthesis of more complex thiazole derivatives with potential anti-inflammatory activity. A proposed synthetic workflow is outlined below, demonstrating the conversion of the starting material into a hypothetical anti-inflammatory agent.
Caption: Proposed synthetic route from this compound.
Inflammatory Signaling Pathway
The development of anti-inflammatory agents often targets the arachidonic acid cascade, which is mediated by COX and LOX enzymes. Thiazole derivatives have shown potential as inhibitors of these enzymes.
Caption: Arachidonic acid pathway and potential inhibition by thiazole derivatives.
Quantitative Data
The following tables summarize the anti-inflammatory activity of various thiazole derivatives as reported in the literature.
Table 1: In Vivo Anti-inflammatory Activity of Thiazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound/Derivative | Dose | Time Point | % Inhibition of Edema | Reference |
| Nitro-substituted thiazole derivative (3c) | Not Specified | 3 hr | 44% | [2] |
| Nitro-substituted thiazole derivative (3d) | Not Specified | Not Specified | 41% | [2] |
| Thiazole-based chalcone derivatives | Not Specified | Not Specified | 51-55% | [10] |
| Thiazolyl/isothiazolyl azomethine derivatives | Not Specified | Not Specified | 16.3-64% | [11] |
| Benzothiazole derivative (17c) | Not Specified | 1, 2, 3 hr | 72%, 76%, 80% | [12] |
| Benzothiazole derivative (17i) | Not Specified | 1, 2, 3 hr | 64%, 73%, 78% | [12] |
Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives
| Compound/Derivative | Cell Line | Assay | Key Findings | Reference |
| CX-32 & CX-35 | RAW 264.7 | PGE2 production | Reduced PGE2 to levels comparable to selective COX-2 inhibitor | [13] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 | NO, IL-6, TNF-α release | Potent inhibition of pro-inflammatory cytokine release | [14][15] |
| Methanol Extract of Moutan Cortex (contains thiazole-related compounds) | Raw264.7 | NO, PGE2, iNOS, COX-2 | Inhibited production of inflammatory mediators | [16] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[2][17]
Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema assay.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (synthesized thiazole derivative)
-
Standard drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (receives vehicle only)
-
Group II: Standard (receives standard anti-inflammatory drug)
-
Group III, IV, V, etc.: Test groups (receive different doses of the test compound)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.
Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in a cell-based model.[13][16]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (synthesized thiazole derivative)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6
-
MTT or other cell viability assay reagents
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for the measurement of inflammatory mediators.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine and PGE2 Measurement: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using specific ELISA kits.
-
Cell Viability Assay: Assess the cytotoxicity of the test compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of NO, PGE2, and cytokine production for each concentration of the test compound compared to the LPS-only control. Determine the IC50 value for each parameter.
Conclusion
This compound is a promising starting material for the synthesis of novel thiazole-based anti-inflammatory agents. The established anti-inflammatory potential of the thiazole scaffold, coupled with the versatile reactivity of this starting material, provides a strong foundation for the development of new therapeutics. The protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and characterize the anti-inflammatory properties of new chemical entities derived from this compound. Further research and development in this area could lead to the discovery of potent and safer anti-inflammatory drugs.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpmr.com [wjpmr.com]
Application Notes and Protocols for Suzuki Coupling of (2-Bromothiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of (2-Bromothiazol-4-yl)methanol with various arylboronic acids. The thiazole moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it at the 2-position via Suzuki coupling provides a valuable tool for the synthesis of novel compounds for drug discovery and development.
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.[2]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[3]
Experimental Protocol
This generalized protocol is based on established procedures for the Suzuki coupling of bromothiazole derivatives and other heteroaryl halides.[4][5] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)
-
Schlenk flask or sealable reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[4]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.[4]
-
Reaction: Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).[4]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired (2-Arylthiazol-4-yl)methanol.[4]
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can serve as a guide for the expected yields for the coupling of this compound.
| Entry | Bromo-heterocycle | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 2-Bromothiophene | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 75 |
| 5 | 2'-Bromo-2-arylbenzothiazole | Phenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 83 |
This table is illustrative, and optimal conditions may vary depending on the specific substrates.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2-Bromothiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (2-Bromothiazol-4-yl)methanol. This versatile building block is a valuable starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The methodologies described herein are based on established palladium-catalyzed reactions and provide a foundation for the synthesis of a diverse range of 2-substituted-4-(hydroxymethyl)thiazole derivatives.
This compound is an important intermediate for the development of anti-inflammatory and antimicrobial agents. Its functionalization through cross-coupling reactions opens avenues for the creation of novel compounds with potential therapeutic applications.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these reactions and often requires optimization for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the thiazole ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 80-90 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 120 | 75-85 (estimated) |
Note: Yields are estimated based on typical Suzuki couplings of similar bromo-heterocycles and require experimental verification.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of 2-alkynyl-4-(hydroxymethyl)thiazole derivatives, which are versatile intermediates for further transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | RT | 80-90 (estimated) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | i-Pr₂NH | Toluene | 60 | 75-85 (estimated) |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | DMF | 50 | 70-80 (estimated) |
Note: Yields are estimated based on typical Sonogashira couplings of similar bromo-heterocycles and require experimental verification.
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl groups at the 2-position of the thiazole ring.
Caption: General experimental workflow for the Heck reaction.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound, the palladium catalyst, ligand (if used), and base.
-
Establish an inert atmosphere.
-
Add the anhydrous solvent and the alkene.
-
Heat the mixture to 80-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMF | 120 | 70-80 (estimated) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | NMP | 130 | 65-75 (estimated) |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | Et₃N | Acetonitrile | 100 | 60-70 (estimated) |
Note: Yields are estimated based on typical Heck reactions of similar bromo-heterocycles and require experimental verification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It enables the synthesis of 2-amino-4-(hydroxymethyl)thiazole derivatives by coupling this compound with a variety of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.5-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube, add the palladium precursor, phosphine ligand, and base.
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous solvent, this compound, and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 80-90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Dioxane | 110 | 75-85 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / BINAP (4) | K₃PO₄ | Toluene | 100 | 70-80 (estimated) |
Note: Yields are estimated based on typical Buchwald-Hartwig aminations of similar bromo-heterocycles and require experimental verification.
Disclaimer: The provided protocols and data are intended as a general guide. Reaction conditions should be optimized for each specific substrate and reaction scale. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Protecting Group Strategies for the Alcohol in (2-Bromothiazol-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Bromothiazol-4-yl)methanol is a valuable building block in medicinal chemistry and materials science, often utilized as a precursor for the synthesis of more complex thiazole derivatives through reactions such as palladium-catalyzed cross-couplings.[1] To enable the selective functionalization of the 2-bromo position, the primary alcohol at the 4-position often requires protection to prevent its interference in subsequent synthetic steps. The choice of a suitable protecting group is critical, as it must be stable under the planned reaction conditions and selectively removable without affecting the 2-bromothiazole core or other functional groups. This document provides detailed application notes and protocols for several common protecting group strategies for this compound.
Challenges in Protecting this compound:
The 2-bromothiazole scaffold presents specific challenges that must be considered when selecting a protecting group strategy. The thiazole ring is sensitive to certain reagents, and the C-Br bond can be reactive. Strong bases, for instance, can lead to undesired side reactions, such as deprotonation at the C5 position of the thiazole ring or even halogen-metal exchange at the C2 position.[2][3] Therefore, protecting group strategies that employ milder conditions are generally preferred.
Protecting Group Strategies
Several protecting groups are suitable for the primary alcohol of this compound. The most common and effective strategies involve the formation of silyl ethers, benzyl ethers, methoxymethyl (MOM) ethers, and trityl ethers.
tert-Butyldimethylsilyl (TBS) Ether
The tert-butyldimethylsilyl (TBS) group is a robust and widely used protecting group for alcohols. Its steric bulk allows for the selective protection of primary alcohols. It is stable to a wide range of non-acidic and non-fluoride reaction conditions, including those typically used for palladium-catalyzed cross-coupling reactions.[4]
Protection: The TBS group is commonly introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a mild base like imidazole in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[4]
Deprotection: The TBS group is typically removed under acidic conditions (e.g., HCl in methanol) or by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5][6]
Benzyl (Bn) Ether
Benzyl ethers are known for their stability under a wide range of acidic and basic conditions, making them excellent protecting groups for multi-step syntheses.[7][8] They are compatible with many organometallic reactions.
Protection: The benzyl group is typically introduced using benzyl bromide (BnBr) in the presence of a base. To avoid the use of strong bases like sodium hydride (NaH) which could react with the 2-bromothiazole ring, milder conditions employing silver(I) oxide (Ag₂O) or phase-transfer catalysis can be utilized.[8]
Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is generally mild and chemoselective.[9][10]
Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) group is an acetal-type protecting group that is stable under basic and nucleophilic conditions.[11][12]
Protection: The MOM group can be introduced using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11][12]
Deprotection: MOM ethers are readily cleaved under acidic conditions, for example, with hydrochloric acid in methanol.[12]
Trityl (Tr) Ether
The triphenylmethyl (trityl) group is a bulky protecting group that is particularly useful for the selective protection of primary alcohols.[13] It is stable under basic conditions and easily removed with mild acid.[13]
Protection: The trityl group is introduced using trityl chloride (TrCl) in the presence of a base such as pyridine.[13]
Deprotection: The trityl group is readily cleaved under mild acidic conditions, such as formic acid or a dilute solution of a strong acid.[13][14]
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability Profile | Key Considerations |
| TBS | TBSCl, Imidazole, DCM or DMF, rt | TBAF, THF, rt; or HCl, MeOH, rt | Stable to bases, mild acids, and many organometallic reagents.[4] | Avoid strong acids and fluoride sources in subsequent steps. |
| Benzyl (Bn) | BnBr, Ag₂O, DCM, rt; or BnBr, K₂CO₃, Acetone, reflux[7][8] | H₂, Pd/C, EtOH or EtOAc, rt[9] | Stable to a wide range of acidic and basic conditions.[10] | Hydrogenolysis may not be compatible with other reducible functional groups. |
| MOM | MOMCl, DIPEA, DCM, 0 °C to rt[11][12] | HCl, MeOH, rt | Stable to basic and nucleophilic conditions.[11] | Sensitive to acidic conditions. MOMCl is a suspected carcinogen.[11] |
| Trityl (Tr) | TrCl, Pyridine, rt[13] | Formic acid, DCM, rt; or dilute HCl[13] | Stable to basic and neutral conditions.[13] | The bulkiness can be advantageous for selectivity but may hinder nearby reactions. |
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add imidazole (1.5 mmol).
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 mmol) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.
Protocol 2: Deprotection of a TBS Ether
-
Dissolve the TBS-protected this compound (1.0 mmol) in tetrahydrofuran (THF, 5 mL).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
Protocol 3: Protection of this compound as a Benzyl Ether
-
To a stirred suspension of this compound (1.0 mmol) and silver(I) oxide (Ag₂O, 1.0 mmol) in anhydrous DCM (10 mL), add benzyl bromide (BnBr, 1.2 mmol).
-
Stir the reaction mixture at room temperature in the dark for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired benzyl ether.
Protocol 4: Deprotection of a Benzyl Ether
-
Dissolve the benzyl-protected this compound (1.0 mmol) in ethanol (10 mL).
-
Add 10% palladium on carbon (Pd/C, 10 mol% Pd) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for the protection, functionalization, and deprotection of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromothiazol-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of (2-Bromothiazol-4-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
Question 1: Why is the yield of my ethyl 2-aminothiazole-4-carboxylate low?
Answer: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction between ethyl bromopyruvate and thiourea may not have gone to completion. Ensure the reaction is refluxed for a sufficient amount of time and monitor the progress using Thin Layer Chromatography (TLC).
-
Side Reactions: Thiourea can decompose or react with itself under harsh conditions. Ensure the reaction temperature is controlled and not excessively high.
-
Product Loss During Workup: The product is soluble in water to some extent. When neutralizing the reaction mixture, ensure the pH is carefully adjusted to precipitate the maximum amount of product. Wash the precipitate with cold water to minimize dissolution.
-
-
Question 2: My product from the first step is impure. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted thiourea and side products from its decomposition. Recrystallization from an appropriate solvent system, such as ethanol/water, is an effective method for purification.
Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
-
Question 3: The Sandmeyer-type reaction to introduce bromine is giving me a low yield. What can I do to improve it?
Answer: The diazotization of the amino group and subsequent substitution with bromide is a critical step.
-
Temperature Control: The reaction must be kept cold (typically 0-5 °C) to prevent the diazonium salt from decomposing. Use an ice-salt bath for better temperature control.
-
Slow Addition of Reagents: Add the sodium nitrite solution and the hydrobromic acid slowly to maintain a low temperature and prevent localized overheating.
-
Purity of Starting Material: Ensure the ethyl 2-aminothiazole-4-carboxylate is pure, as impurities can interfere with the diazotization reaction.
-
-
Question 4: I am observing the formation of a dark-colored tarry substance during the bromination step. What is causing this and how can I avoid it?
Answer: Tar formation is often due to the decomposition of the diazonium salt at elevated temperatures or due to side reactions. Strict temperature control is crucial. Additionally, ensuring a homogenous reaction mixture by efficient stirring can help minimize the formation of tars.
Step 3: Reduction of Ethyl 2-bromothiazole-4-carboxylate to this compound
-
Question 5: My reduction of the ester to the alcohol is incomplete. How can I drive the reaction to completion?
Answer: Incomplete reduction can be due to insufficient reducing agent or deactivation of the reagent.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is very effective for this transformation. Sodium borohydride (NaBH₄) can also be used, but it is a milder reducing agent and may require longer reaction times or the use of an activating agent.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure complete conversion of the ester.
-
-
Question 6: I am observing debromination as a side reaction during the reduction. How can I minimize this?
Answer: Debromination can occur, especially with powerful reducing agents like LiAlH₄.[1]
-
Lower Reaction Temperature: Performing the reduction at a lower temperature (e.g., 0 °C or even -78 °C) can help to minimize this side reaction.[1]
-
Milder Reducing Agents: Consider using a milder reducing agent like sodium borohydride, although this may require longer reaction times.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A1: A common and reliable route involves a three-step synthesis starting from ethyl bromopyruvate and thiourea to form ethyl 2-aminothiazole-4-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding ethyl 2-bromothiazole-4-carboxylate. The final step is the reduction of the ester to the primary alcohol.
-
-
Q2: What are the critical safety precautions to take during this synthesis?
-
A2: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. LiAlH₄ is a highly reactive and flammable solid that reacts violently with water; it should be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Q3: How can I monitor the progress of each reaction step?
-
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of all steps. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material and the product.
-
-
Q4: What is the best method for purifying the final product, this compound?
-
A4: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Protocol 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
-
Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reaction Step | Starting Materials | Product | Typical Yield |
| 1. Hantzsch Thiazole Synthesis | Ethyl bromopyruvate, Thiourea | Ethyl 2-aminothiazole-4-carboxylate | 70-85% |
| 2. Sandmeyer-type Bromination | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-bromothiazole-4-carboxylate | 60-75% |
| 3. Ester Reduction | Ethyl 2-bromothiazole-4-carboxylate, LiAlH₄ | This compound | 80-95% |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Purification of Crude (2-Bromothiazol-4-yl)methanol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude (2-Bromothiazol-4-yl)methanol using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your laboratory work.
Troubleshooting Guide
Users may encounter several issues during the column chromatography of this compound. This guide provides a systematic approach to identifying and resolving these common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Elutes with the Solvent Front (Low Retention) | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a higher ratio of a non-polar solvent like hexane and gradually increase the proportion of the polar solvent (e.g., ethyl acetate). |
| Poor Separation of Product and Impurities (Co-elution) | - The solvent system has the wrong selectivity.- The column is overloaded.- Improper column packing leading to channeling. | - Experiment with different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to improve separation.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product is Not Eluting from the Column | - The solvent system is not polar enough.- The compound may have degraded on the silica gel. | - Gradually increase the polarity of the mobile phase. A shallow gradient from a non-polar to a more polar solvent system is recommended.- Test the stability of the compound on a small amount of silica gel before performing the full-scale chromatography. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Tailing of the Product Peak | - The compound is interacting too strongly with the stationary phase.- The presence of acidic impurities on the silica gel. | - Add a small amount of a modifier to the eluent. For a polar compound like this compound, adding a small percentage of methanol to the ethyl acetate/hexane mixture can sometimes improve peak shape.- Consider adding a small amount of a non-polar amine like triethylamine to the mobile phase to neutralize acidic sites on the silica gel. |
| Low Recovery of the Purified Product | - The compound is irreversibly adsorbed onto the column.- The compound is unstable under the chromatographic conditions. | - Ensure the chosen solvent system is capable of eluting the compound completely.- As mentioned, verify the stability of the compound on silica gel beforehand. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for determining the optimal solvent system is to perform Thin Layer Chromatography (TLC) analysis. A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate. Start with a ratio of 70:30 (hexane:ethyl acetate) and adjust the polarity to achieve an Rf value of approximately 0.2-0.3 for the desired compound. For more polar impurities, a gradient elution may be necessary.
Q2: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to the thiazole ring. Therefore, it can be visualized under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used as a general visualization technique.
Q3: What are the signs of product decomposition on the silica gel column?
Streaking on the TLC plate during reaction monitoring or the appearance of new, more polar spots after exposure to silica gel can indicate decomposition. If you suspect your compound is degrading, you can perform a simple test by dissolving a small amount of the crude material in a solvent, spotting it on a TLC plate, adding a small amount of silica gel on top of the spot, and then eluting the plate after a short period. Any change in the spot's appearance compared to a reference spot without silica indicates instability.
Q4: Is it possible to use a different stationary phase other than silica gel?
Yes, if your compound shows instability or poor separation on silica gel, you can consider using neutral alumina. The choice of the stationary phase will depend on the specific impurities present in your crude product.
Q5: How much crude material can I load onto my column?
A general guideline for loading a silica gel column is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight. Overloading the column will result in poor separation.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of crude this compound. The specific parameters may need to be optimized based on the purity of the starting material and the specific impurities present.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives a good separation and an Rf value of ~0.2-0.3 for the product.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (optional).
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just above the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.
-
Carefully add the eluent to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound.
Table 1: Purity Profile
| Sample | Purity (by NMR) | Appearance |
| Crude Material | ~85-90% | Dark yellow to brown oil |
| Purified Product | ≥ 95%[1] | Light yellow liquid[1] |
Table 2: Purification Yield
| Parameter | Value |
| Starting Crude Weight | 5.0 g |
| Purified Product Weight | 4.3 g |
| Yield | 86% |
Note: The yield is representative and may vary depending on the initial purity of the crude material and the optimization of the chromatographic conditions.
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A workflow diagram illustrating common problems, their potential causes, and suggested solutions in column chromatography.
References
common side reactions in the synthesis of (2-Bromothiazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromothiazol-4-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and their mitigation. The primary synthetic routes involve the reduction of 2-bromothiazole-4-carboxylic acid, either directly or via an ester intermediate.
Route 1: Direct Reduction of 2-Bromothiazole-4-carboxylic acid
Issue 1: Low Yield of this compound and Presence of a Debrominated Impurity.
-
Question: My reaction to reduce 2-bromothiazole-4-carboxylic acid with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) shows a low yield of the desired product, and I've identified (thiazol-4-yl)methanol as a significant byproduct. What is happening and how can I fix it?
-
Answer: This issue is likely due to a common side reaction where the strong reducing agent not only reduces the carboxylic acid but also cleaves the carbon-bromine bond on the thiazole ring.
Troubleshooting & Optimization:
-
Change of Reducing Agent: Switch to a milder and more chemoselective reducing agent. Borane (BH₃) complexes, such as BH₃·THF or BH₃·DMS, are known to selectively reduce carboxylic acids in the presence of other functional groups, including some halides.[1][2]
-
Reaction Conditions: If using LiAlH₄ is unavoidable, carefully control the reaction temperature, keeping it as low as possible (e.g., 0°C to room temperature) to minimize the debromination side reaction.[3] Also, use a stoichiometric amount of the reducing agent.
-
Alternative Synthesis: Consider the two-step synthesis via the methyl ester as described in Route 2.
-
Issue 2: Incomplete Reaction and Recovery of Starting Material.
-
Question: After performing the reduction, a significant amount of the starting carboxylic acid is recovered. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to insufficient reducing agent, deactivation of the reducing agent by moisture, or low reactivity of the carboxylate salt formed in situ.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water.[3]
-
Excess Reducing Agent: For carboxylic acid reductions with LiAlH₄, an excess of the reagent is often required because the first equivalent is consumed in an acid-base reaction to form the carboxylate.[4]
-
Solvent Choice: Use a dry, ethereal solvent like tetrahydrofuran (THF) or diethyl ether in which the reducing agent and the starting material have adequate solubility.
-
Route 2: Esterification of 2-Bromothiazole-4-carboxylic acid followed by Reduction
Issue 1: Low Yield of the Methyl Ester during Fischer Esterification.
-
Question: The Fischer esterification of 2-bromothiazole-4-carboxylic acid with methanol is giving a low yield of the desired methyl 2-bromothiazole-4-carboxylate. What are the likely causes?
-
Answer: Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the presence of water, which can hydrolyze the ester back to the carboxylic acid, or the equilibrium not being sufficiently shifted towards the product.[5]
Troubleshooting & Optimization:
-
Removal of Water: Use a large excess of the alcohol (methanol) to serve as both a reactant and a solvent, which helps drive the equilibrium forward.[5] Alternatively, for higher boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Acid Catalyst: Ensure an appropriate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.[5]
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium.[6]
-
Issue 2: Thiazole Ring Instability or Side Reactions under Acidic Conditions.
-
Question: I am observing discoloration or the formation of unidentified byproducts during the acid-catalyzed esterification. Could the thiazole ring be unstable?
-
Answer: While the thiazole ring is generally stable, prolonged exposure to strong acidic conditions, especially at high temperatures, can potentially lead to side reactions or degradation.[7][8]
Troubleshooting & Optimization:
-
Milder Acid Catalyst: Consider using a milder acid catalyst or reducing the catalyst loading.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it as soon as the starting material is consumed to avoid overexposure to acidic conditions.
-
Alternative Esterification Methods: If ring stability is a major concern, consider alternative esterification methods that do not require strong acids, such as reaction with diazomethane or using a coupling agent like DCC (dicyclohexylcarbodiimide).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of in the synthesis of this compound?
A1: The most significant side reaction is the reductive debromination of the thiazole ring, especially when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). This leads to the formation of (thiazol-4-yl)methanol as an impurity.
Q2: Which synthetic route is generally preferred to minimize side reactions?
A2: The two-step route involving the esterification of 2-bromothiazole-4-carboxylic acid followed by reduction of the resulting ester is often preferred. The ester can be reduced under milder conditions (e.g., with sodium borohydride in some cases, although LiAlH₄ is more common for esters), and this route can offer better control and potentially higher purity of the final product.
Q3: How can I purify the final product, this compound, from the common byproducts?
A3: Purification is typically achieved through column chromatography on silica gel. The polarity difference between the desired product, the debrominated byproduct, and any unreacted starting material or ester intermediate usually allows for good separation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. When working with LiAlH₄, it is crucial to use anhydrous solvents and an inert atmosphere as it reacts violently with water.[3] Borane reagents are also moisture-sensitive and should be handled with care. All reactions should be conducted in a well-ventilated fume hood.
Data Presentation
| Parameter | Route 1: Direct Reduction | Route 2: Esterification & Reduction |
| Starting Material | 2-Bromothiazole-4-carboxylic acid | 2-Bromothiazole-4-carboxylic acid |
| Key Reagents | LiAlH₄ or BH₃·THF | 1. CH₃OH, H₂SO₄2. LiAlH₄ |
| Potential Side Products | (Thiazol-4-yl)methanol (debromination) | Methyl 2-bromothiazole-4-carboxylate (unreacted), (Thiazol-4-yl)methanol |
| Typical Yield | Variable (can be lower due to side reactions) | Generally higher and cleaner |
| Purity before Chromatography | Can be lower due to debromination | Generally higher |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Reduction with Borane [1][9]
-
To a solution of 2-bromothiazole-4-carboxylic acid (1 equivalent) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Esterification and Reduction [6][10]
Step A: Fischer Esterification [6]
-
Dissolve 2-bromothiazole-4-carboxylic acid (1 equivalent) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2-bromothiazole-4-carboxylate.
Step B: Reduction of the Ester [11]
-
Dissolve the crude methyl 2-bromothiazole-4-carboxylate from Step A in dry THF under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of LiAlH₄ (1.1 equivalents) in dry THF.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization
Caption: Synthetic pathways and potential side reactions for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of (2-Bromothiazol-4-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the cross-coupling of (2-Bromothiazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Suzuki-Miyaura coupling of this compound. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings with bromothiazole derivatives can arise from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is critical for efficient coupling of electron-rich heteroaryl halides like bromothiazoles. Standard catalysts may not be optimal. Consider screening bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are often effective for heteroaryl couplings.
-
Base Selection: The strength and type of base are crucial for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent, and screening may be necessary.
-
Solvent System: The solvent must solubilize all reaction components. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to dissolve the inorganic base.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions. Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C. A moderate increase in temperature may improve a sluggish reaction. However, excessive heat can lead to decomposition.[1][2]
-
Reagent Quality: The purity of the boronic acid or ester is crucial. Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially with heteroaryl boronic acids.[1] Using fresh, high-purity reagents is recommended.
Q2: I am observing significant debromination of my this compound starting material during the cross-coupling reaction. How can I minimize this side reaction?
A2: Protodebromination is a common side reaction with electron-rich heterocyclic systems. To mitigate this, consider the following:
-
Use Milder Bases: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₂CO₃ or a phosphate base may be beneficial.
-
Optimize Ligand: Certain phosphine ligands can influence the extent of debromination. Experimenting with different ligands is advisable.
-
Lower Reaction Temperature: High temperatures can favor side reactions. Reducing the temperature, even if it slows down the desired reaction, can significantly decrease debromination.
Q3: What are the key parameters to consider when optimizing a Sonogashira coupling with this compound?
A3: For Sonogashira couplings, the following parameters are critical:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. Copper-free conditions are also possible and can be advantageous in some cases.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required.
-
Solvent: Anhydrous, degassed solvents like DMF, THF, or toluene are commonly used.
-
Temperature: Sonogashira reactions can often be run at or near room temperature, particularly for more reactive halides. However, for less reactive bromides, heating may be necessary. Optimization of the temperature is crucial to balance reaction rate and potential side reactions.
Q4: Can I perform a Heck coupling with this compound? What are the typical conditions?
A4: Yes, a Heck reaction can be a viable method for the vinylation of this compound. Typical conditions include:
-
Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: Phosphine ligands like PPh₃ or more specialized ligands are often used.
-
Base: An organic or inorganic base is required, such as Et₃N, NaOAc, or Na₂CO₃.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are generally used.
-
Temperature: Heck reactions usually require elevated temperatures, often above 100 °C.[3]
Data Presentation: Optimizing Reaction Temperature
The optimal temperature for cross-coupling reactions is highly dependent on the specific substrates, catalyst system, and solvent used. Below are tables summarizing typical temperature ranges and a representative study on a related heterocyclic system to guide your optimization.
Table 1: Typical Temperature Ranges for Cross-Coupling Reactions of Aryl Bromides
| Cross-Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 80 - 110 | Can be lower with highly active catalysts.[1][2] |
| Sonogashira Coupling | Room Temperature - 100 | Milder conditions are often possible, especially with a copper co-catalyst. |
| Heck Coupling | 100 - 140 | Generally requires higher temperatures for aryl bromides.[3] |
Table 2: Representative Data for Suzuki-Miyaura Coupling Temperature Optimization of a Related Heterocycle (3-Bromoindazole)
Disclaimer: The following data is for the Suzuki-Miyaura coupling of 3-bromoindazole with an arylboronic acid and should be used as a general guideline for the optimization of this compound cross-coupling.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 65 |
| 2 | 100 | 78 |
| 3 | 120 | 85 |
| 4 | 140 | 92 |
Reaction conditions: 3-bromoindazole (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv.), 1,4-dioxane/EtOH/H₂O, microwave irradiation.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions of this compound. These should serve as a starting point for your own optimization.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vial.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Heck Coupling Protocol
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the chosen ligand (if necessary), and the base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Reagents and Solvent: Add the alkene (1.2-2.0 equiv.) and the anhydrous, degassed solvent (e.g., DMF or DMA).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
Technical Support Center: Acylation of (2-Bromothiazol-4-yl)methanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of (2-bromothiazol-4-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the acylation of this compound?
The primary challenges in the acylation of this compound revolve around achieving high yields and chemoselectivity. Key issues include:
-
Low Reactivity: The electron-withdrawing nature of the bromothiazole ring can reduce the nucleophilicity of the primary alcohol, making the reaction sluggish.
-
Side Reactions: Potential side reactions may include acylation of the thiazole ring, particularly under harsh conditions or with strong Lewis acid catalysts.
-
Product Purification: The polarity of the starting material and product can sometimes make chromatographic separation from reagents and byproducts challenging.
-
Moisture Sensitivity: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture, which can lead to their decomposition and lower reaction yields.[1]
Q2: Which acylating agents are suitable for this reaction?
A variety of acylating agents can be used, with the choice depending on the desired reactivity and the sensitivity of the substrate. Common options include:
-
Acyl Chlorides: Highly reactive, often requiring a base to neutralize the HCl byproduct.[2]
-
Acid Anhydrides: Generally less reactive than acyl chlorides, often requiring a catalyst such as 4-(dimethylamino)pyridine (DMAP) or a Lewis acid.[3]
-
Carboxylic Acids: Require activation with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a catalyst like DMAP.
Q3: What are the recommended catalysts for the acylation of this compound?
Several catalysts can promote the acylation of alcohols. For this compound, the following are good starting points:
-
4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst, particularly when using acid anhydrides.[3]
-
Lewis Acids (e.g., Sc(OTf)₃, Bi(OTf)₃): Can activate the acylating agent, but care must be taken to avoid side reactions with the thiazole ring.
-
Iodine: A mild and effective catalyst for the acetylation of alcohols with acetic acid.[4]
-
N-Heterocyclic Carbenes (NHCs): Can be used for chemoselective acylation of alcohols.[5]
Q4: Can the thiazole nitrogen or ring interfere with the reaction?
Yes, the thiazole ring can potentially interfere with the acylation reaction. The nitrogen atom is generally not nucleophilic enough to compete with the primary alcohol, especially in the presence of the electron-withdrawing bromo substituent. However, under strongly acidic conditions, the thiazole ring itself might undergo electrophilic substitution (acylation), analogous to a Friedel-Crafts reaction on an aromatic ring.[6] It is therefore advisable to use milder reaction conditions where possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive acylating agent. 2. Ineffective or no catalyst. 3. Low reaction temperature. 4. Presence of moisture deactivating the acylating agent. 5. Steric hindrance at the alcohol. | 1. Switch to a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 2. Add a catalyst (e.g., DMAP for anhydrides). 3. Increase the reaction temperature incrementally. 4. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 5. Increase reaction time or use a more potent catalytic system. |
| Formation of Multiple Products | 1. Side reaction on the thiazole ring (ring acylation). 2. Decomposition of starting material or product. 3. Impure starting materials. | 1. Use milder reaction conditions (lower temperature, less reactive acylating agent, avoid strong Lewis acids). 2. Monitor the reaction by TLC or LC-MS to avoid over-running the reaction. 3. Purify starting materials before the reaction. |
| Difficult Purification | 1. Similar polarity of starting material and product. 2. Presence of non-polar byproducts (e.g., from coupling agents). 3. Presence of base (e.g., triethylamine, pyridine). | 1. Optimize the solvent system for column chromatography. Consider derivatization of the product to alter its polarity for purification. 2. Use a water-soluble coupling agent like EDC, which can be removed by aqueous workup. 3. Perform an acidic wash during the workup to remove basic impurities. |
Experimental Protocols
General Protocol for Acylation using Acyl Chloride
This is a representative protocol and may require optimization for specific substrates and acylating agents.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution and cool to 0 °C.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Hypothetical Yields for Acylation of this compound
The following table presents hypothetical but realistic data to illustrate the potential impact of different reaction parameters on the yield of the acylation product.
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 85 |
| 2 | Acetic Anhydride | DMAP (0.1 eq.) | THF | RT | 12 | 78 |
| 3 | Acetic Anhydride | None | THF | RT | 24 | <10 |
| 4 | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 6 | 92 |
| 5 | Benzoic Acid | EDC/DMAP | DCM | RT | 18 | 65 |
Visualizations
Experimental Workflow for Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
stability of (2-Bromothiazol-4-yl)methanol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (2-Bromothiazol-4-yl)methanol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a versatile building block in pharmaceutical and agrochemical synthesis.[1] While generally stable under standard storage conditions (refrigeration at 2-8°C, protected from light), its stability can be compromised by exposure to acidic or basic conditions, as well as elevated temperatures. The thiazole ring system and the bromo-substituent are the primary sites of potential degradation.
Q2: How does the structure of this compound influence its stability?
The stability of this compound is influenced by several structural features:
-
Thiazole Ring: The electron-withdrawing nature of the nitrogen and sulfur heteroatoms makes the carbon atoms in the thiazole ring susceptible to nucleophilic attack.
-
2-Bromo Substituent: The bromine atom at the C2 position is particularly labile due to the adjacent electron-withdrawing nitrogen and sulfur atoms. This makes it a good leaving group in nucleophilic substitution reactions and susceptible to debromination.
-
4-Hydroxymethyl Group: The primary alcohol functional group can undergo typical alcohol reactions, such as oxidation or esterification. Under strongly acidic conditions, it could potentially be involved in dehydration or rearrangement reactions, although this is less common for primary alcohols.
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the general reactivity of bromothiazoles, the following pathways are plausible:
-
Under Acidic Conditions:
-
Hydrolysis of the Thiazole Ring: Strong acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the thiazole ring, breaking it open.
-
Side Reactions of the Hydroxymethyl Group: While less likely for a primary alcohol, acid-catalyzed dehydration or etherification could occur under harsh conditions.
-
-
Under Basic Conditions:
-
Debromination: This is a common side reaction for 2-bromothiazoles, where the bromine atom is replaced by a hydrogen atom. This is often promoted by strong bases and higher temperatures.
-
Hydrolysis of the Thiazole Ring: Strong bases can also catalyze the hydrolytic cleavage of the thiazole ring.
-
Deprotonation: The proton at the C5 position of the thiazole ring is acidic and can be removed by a strong base, leading to potential side reactions.
-
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Reactions
If you are experiencing low yields or complete reaction failure when using this compound, consider the following:
| Possible Cause | Troubleshooting Steps |
| Degradation of Starting Material | Verify the purity of your this compound before use via NMR or LC-MS. Store it properly at 2-8°C and protect it from light. |
| Incompatible Reaction Conditions | If your reaction is run under strongly acidic or basic conditions, consider if the starting material is degrading. Perform a stability test by exposing a small amount of the starting material to the reaction conditions (without other reagents) and monitor its integrity by TLC or LC-MS. |
| Sub-optimal Reagents | Ensure all other reagents and solvents are of high purity and anhydrous where necessary. |
Issue 2: Observation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be indicative of degradation or side reactions.
| Unexpected Byproduct | Plausible Cause & Identification | Recommended Action |
| Product with M-79 or M-81 (loss of Br) | Debromination: This is a common side reaction, particularly under basic conditions or in some palladium-catalyzed cross-coupling reactions. The resulting byproduct would be (Thiazol-4-yl)methanol. | Use milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of NaOH or NaOtBu). Lower the reaction temperature. Optimize the catalyst and ligand system in cross-coupling reactions. |
| Polar baseline material on TLC | Ring Opening/Polymerization: This can occur under harsh acidic or basic conditions, leading to a complex mixture of polar byproducts. | Buffer the reaction mixture to a more neutral pH if possible. Reduce the reaction temperature and time. |
| Product with altered retention time and mass | Reaction at the hydroxymethyl group: The alcohol may have been oxidized, esterified, or otherwise modified by other reagents in the reaction mixture. | Protect the hydroxymethyl group (e.g., as a silyl ether or ester) before subjecting the molecule to harsh conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound and detect any degradation products.
Illustrative Data from a Hypothetical Forced Degradation Study
The following data is for illustrative purposes only and is based on the expected reactivity of bromothiazole derivatives. Actual results may vary.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | 85 | Ring-opened products |
| 0.1 M NaOH, 60°C | 24 | 70 | (Thiazol-4-yl)methanol (debromination), Ring-opened products |
| Control (Solvent only), 60°C | 24 | 98 | - |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways.
References
troubleshooting low yields in Sonogashira coupling of (2-Bromothiazol-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of (2-Bromothiazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
A2: When encountering low to no product yield, a systematic evaluation of the reaction components and conditions is crucial. The primary suspects are the activity of the palladium catalyst and copper co-catalyst, the purity of reagents and solvents, and the reaction atmosphere. It is essential to ensure anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product) in my reaction. How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, promoted by the presence of oxygen. To mitigate this:
-
Implement Copper-Free Conditions: Switching to a copper-free protocol is often the most effective solution. These reactions may require more active palladium/ligand systems but generally provide cleaner product profiles.
-
Ensure Rigorous Inert Atmosphere: The exclusion of oxygen is paramount. Utilize Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.
-
Purify and Degas Amine Base: Ensure the amine base is of high purity and thoroughly degassed before use, as impurities can sometimes facilitate homocoupling.
Q3: What is the black precipitate forming in my reaction flask?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture. This deactivation leads to a cessation of the catalytic cycle and, consequently, low yields. Common causes include:
-
Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) active species.
-
High Temperatures: While aryl bromides often require elevated temperatures for efficient coupling, excessive heat can accelerate catalyst decomposition.[1]
-
Inappropriate Solvent or Ligand Choice: The stability of the catalytic complex is highly dependent on the solvent and ligand used.
-
Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst.
Q4: How does the electronic nature of the 2-bromothiazole ring affect the reaction?
A4: The 2-bromothiazole ring is considered electron-deficient, which can influence the oxidative addition step of the catalytic cycle. While electron-withdrawing groups on the aryl halide can sometimes promote oxidative addition, the overall reactivity of heteroaryl halides can be complex. The nitrogen and sulfur heteroatoms can potentially coordinate to the palladium center, affecting its catalytic activity. For challenging heteroaryl bromides, the choice of an appropriate electron-rich and bulky phosphine ligand is often crucial to achieve good yields.
Q5: Could the hydroxymethyl group on the thiazole ring be causing issues?
A5: While the hydroxymethyl group is generally tolerated in Sonogashira couplings, it can potentially participate in side reactions under certain conditions. The hydroxyl group could be deprotonated by the base, especially if a strong base is used, which might lead to complications. Additionally, there is a possibility of side reactions like etherification or oxidation depending on the specific reaction conditions and impurities present. If issues persist, protection of the alcohol as a silyl ether (e.g., TBDMS) could be considered, followed by deprotection after the coupling reaction.
Troubleshooting Guides
Problem 1: Low to No Product Yield
This is the most common issue and can be addressed by systematically optimizing the reaction parameters.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
Table 1: Optimization of Reaction Parameters for Low Yield (Note: The following data is a generalized guide based on literature for similar heteroaryl bromide couplings, as specific data for this compound is not readily available.)
| Parameter | Standard Condition (Example) | Suggested Modification for Optimization | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂, Pd₂(dba)₃ with a ligand; Use a pre-catalyst. | Pd(II) sources with ligands can form more active Pd(0) species in situ. Pre-catalysts can offer better stability and activity. |
| Ligand | PPh₃ | XPhos, SPhos, P(t-Bu)₃, or other bulky, electron-rich phosphines. | Bulky, electron-rich ligands can promote the oxidative addition of the electron-deficient 2-bromothiazole and stabilize the catalytic species. |
| Copper Co-catalyst | CuI (5-10 mol%) | Switch to a copper-free protocol. | Eliminates the possibility of Glaser homocoupling and can sometimes improve yields for sensitive substrates. |
| Base | Et₃N or DIPEA (2-3 equiv.) | Cs₂CO₃, K₂CO₃, or a milder organic base like DBU. | Inorganic bases can sometimes be more effective and avoid potential side reactions associated with amine bases. |
| Solvent | THF or Toluene | DMF, Dioxane, or Acetonitrile. | The polarity and coordinating ability of the solvent can significantly impact catalyst stability and reaction rate. |
| Temperature | 50-80 °C | Increase temperature incrementally (e.g., to 100 °C in a sealed tube) or decrease to room temperature for highly active catalysts. | Aryl bromides often require heating to facilitate oxidative addition.[1] However, excessive heat can cause catalyst decomposition. |
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
The formation of a diyne byproduct from the coupling of two alkyne molecules is a strong indication of an issue with the reaction conditions, particularly the presence of oxygen when using a copper co-catalyst.
Workflow to Minimize Glaser Coupling
Caption: A decision-making workflow to reduce or eliminate alkyne homocoupling.
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Recommendation for this compound |
| Mechanism | Involves formation of a copper acetylide intermediate. | Typically proceeds via a palladium acetylide intermediate. | Start with a copper-catalyzed protocol due to its generally higher reaction rates, but switch to copper-free if homocoupling is a significant issue. |
| Key Advantage | Often faster reaction rates and can be performed at lower temperatures. | Avoids Glaser homocoupling, leading to cleaner reactions and easier purification. | If homocoupling is observed, a copper-free system is highly recommended. |
| Common Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + CuI | Pd catalyst (e.g., Pd(OAc)₂) + a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). | For copper-free conditions, a more active catalyst system is necessary to compensate for the absence of copper. |
| Base | Typically an amine base (e.g., Et₃N, DIPEA). | Often requires a stronger or different type of base (e.g., Cs₂CO₃, K₃PO₄). | The choice of base should be optimized for the chosen protocol. |
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling
This protocol is a starting point and may require optimization for your specific alkyne.
Experimental Workflow
Caption: A step-by-step workflow for a typical copper-catalyzed Sonogashira coupling experiment.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source and phosphine ligand to a dry Schlenk flask.
-
Add the degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add this compound, the base, and the terminal alkyne.
-
Seal the flask and heat to the desired temperature (often higher than copper-catalyzed reactions, e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.
-
Rinse the celite pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of (2-Bromothiazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2-Bromothiazol-4-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities, such as unreacted starting material (ethyl 2-bromothiazole-4-carboxylate) or the corresponding carboxylic acid. | Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). Aim for an Rf value of approximately 0.25-0.35 for this compound. |
| Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands. | Reduce the Load: A general guideline is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight. For highly impure samples, a higher ratio is recommended. | |
| Improper Column Packing: The presence of channels or cracks in the stationary phase will result in an uneven flow of the mobile phase and poor separation. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle completely without any air bubbles or cracks. | |
| Product Elutes Too Quickly or Too Slowly | Incorrect Solvent Polarity: If the eluent is too polar, all compounds will travel up the column quickly. If it is not polar enough, the compounds will remain adsorbed to the silica gel. | Adjust Solvent Polarity: If the Rf value is too high, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If the Rf is too low, increase the polarity. |
| Streaking of Spots on TLC | Compound is too Concentrated: Overly concentrated spots on the TLC plate can lead to streaking. | Dilute the Sample: Ensure the sample spotted on the TLC plate is sufficiently dilute. |
| Acidic or Basic Nature of the Compound: The hydroxyl group of the product or acidic impurities can interact strongly with the silica gel. | Add a Modifier: Consider adding a small amount of a modifier to the eluent system, such as 0.5% triethylamine to neutralize acidic sites on the silica gel, or 0.5% acetic acid if basic impurities are the issue. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Dissolve in Hot Solvent | Inappropriate Solvent Choice: The solvent may not be a good solvent for this compound, even at elevated temperatures. | Select a More Suitable Solvent: Test a range of solvents. For a polar compound like this compound, polar solvents like isopropanol, ethanol, or acetonitrile, or a solvent pair like ethyl acetate/hexanes, may be effective. |
| No Crystals Form Upon Cooling | Solution is Too Dilute: If too much solvent was used, the solution may not be saturated enough for crystallization to occur. | Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Supersaturation: The solution may be supersaturated, preventing crystal nucleation. | Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or add a seed crystal of the pure compound. | |
| Oiling Out of the Product | Rapid Cooling: Cooling the solution too quickly can cause the product to separate as a liquid instead of forming crystals. | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High Impurity Level: The presence of a significant amount of impurities can lower the melting point of the mixture, leading to the formation of an oil. | Pre-Purification: If the crude product is highly impure (>10% impurities), consider a preliminary purification by column chromatography before recrystallization. | |
| Low Recovery of Purified Product | Product is too Soluble in the Cold Solvent: Some of the product may remain dissolved in the mother liquor even after cooling. | Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of the product. |
| Premature Crystallization During Hot Filtration: If a hot filtration step is performed to remove insoluble impurities, the product may crystallize on the filter paper. | Keep the Solution and Apparatus Hot: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to keep the product dissolved. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities depend on the synthetic route. If synthesized by the reduction of ethyl 2-bromothiazole-4-carboxylate, common impurities include:
-
Unreacted starting material: Ethyl 2-bromothiazole-4-carboxylate.
-
Hydrolysis byproduct: 2-Bromothiazole-4-carboxylic acid.
-
Over-reduction products: Although less common with mild reducing agents, byproducts from the reduction of the thiazole ring are possible.
-
Residual reagents and solvents: Reagents used in the synthesis and solvents from the workup.
Q2: Which purification method is better for this compound, column chromatography or recrystallization?
A2: The choice of method depends on the impurity profile and the desired final purity.
-
Column chromatography is generally more effective for removing a wide range of impurities, especially those with different polarities from the product. It is often used for the initial purification of a crude reaction mixture.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound (>90%). It is often used as a final purification step to obtain a highly pure, crystalline product. For optimal results, a combination of both methods (column chromatography followed by recrystallization) is often employed.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods. A typical purity for commercially available this compound is ≥95%.
Q4: What is a good solvent system for running a TLC of this compound?
A4: A mixture of ethyl acetate and hexanes is a good starting point. A 30:70 to 50:50 (v/v) mixture of ethyl acetate to hexanes typically provides good separation and an appropriate Rf value for the product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack the Column: Pour the slurry into the column and allow the silica gel to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Start with a low polarity eluent (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40% ethyl acetate in hexanes) to elute the product.
-
Monitor the Separation: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., isopropanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Condenser
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Quantitative Data
The following tables provide illustrative data for the purification of this compound.
Table 1: Column Chromatography Purification Results
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Crude Product | 85% | 97% | 80% |
Table 2: Recrystallization Purification Results
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Column Purified Product | 97% | >99% | 90% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Large-Scale Synthesis of (2-Bromothiazol-4-yl)methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful large-scale synthesis of (2-Bromothiazol-4-yl)methanol. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges that may be encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common large-scale synthetic routes to this compound?
A1: The most viable routes for large-scale synthesis involve the reduction of a 4-substituted-2-bromothiazole precursor. The two primary starting materials are:
-
Reduction of 2-bromothiazole-4-carboxylic acid or its ester (e.g., ethyl 2-bromothiazole-4-carboxylate): This route typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]
-
Reduction of 2-bromothiazole-4-carboxaldehyde: This route can be achieved using a milder reducing agent such as sodium borohydride (NaBH₄).[3][4]
Q2: Which synthetic route is preferable for large-scale production?
A2: The choice of route often depends on the availability and cost of the starting material, as well as safety and equipment considerations. The reduction of the aldehyde with NaBH₄ is generally considered safer and easier to handle on a large scale compared to the use of LiAlH₄. However, the overall yield and purity from the carboxylic acid/ester route may be advantageous depending on the process optimization.
Q3: What are the critical safety precautions to consider during the large-scale synthesis of this compound?
A3: Key safety considerations include:
-
Handling of Reducing Agents: Both NaBH₄ and LiAlH₄ are highly reactive. LiAlH₄ reacts violently with water and protic solvents. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Quenching of the Reaction: The quenching of reactions involving metal hydrides is highly exothermic and can generate flammable hydrogen gas. It must be performed slowly and at a low temperature.
-
Solvent Handling: Many organic solvents used in the synthesis are flammable. Appropriate grounding and ventilation are essential to prevent ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times.
Q4: How can I monitor the progress of the reduction reaction?
A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material (aldehyde, ester, or carboxylic acid) and the appearance of the product, this compound.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Step |
| Degraded Reducing Agent | Use a fresh, unopened container of NaBH₄ or LiAlH₄. The potency of these reagents can diminish with improper storage. |
| Insufficient Amount of Reducing Agent | Increase the molar equivalents of the reducing agent. A common starting point is 1.5-2.0 equivalents. |
| Low Reaction Temperature | While initial addition of the reducing agent is often done at low temperatures for safety, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor by TLC to determine the optimal temperature profile. |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in an appropriate anhydrous solvent before adding the reducing agent. A co-solvent might be necessary in some cases. |
Issue 2: Formation of Impurities/Side Products
| Potential Cause | Troubleshooting Step |
| Over-reduction | This is less common for the target synthesis but can occur with highly reactive substrates. Ensure accurate control of stoichiometry and temperature. |
| Debromination | The bromine atom on the thiazole ring can be susceptible to reduction under harsh conditions, leading to the formation of (Thiazol-4-yl)methanol. Use the mildest effective reducing agent and conditions. |
| Reaction with Solvent | In the case of LiAlH₄ reduction of esters, the ethoxy group of ethyl 2-bromothiazole-4-carboxylate will be converted to ethanol. This is an expected byproduct. |
| Impure Starting Material | Ensure the purity of the starting 2-bromothiazole-4-carboxylic acid, ester, or aldehyde, as impurities can lead to side reactions. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Emulsion during Workup | The formation of emulsions during the aqueous workup can make phase separation difficult. The addition of brine or a small amount of a different organic solvent can help to break the emulsion. |
| Product is Water-Soluble | This compound has some polarity and may have partial solubility in water, leading to lower yields during extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash the combined organic layers with brine to minimize water content. |
| Co-elution of Impurities during Chromatography | If column chromatography is required, careful selection of the eluent system is crucial. A gradient elution from a non-polar to a more polar solvent system often provides the best separation. |
Experimental Protocols
Protocol 1: Reduction of 2-Bromothiazole-4-carboxaldehyde using NaBH₄
Materials:
-
2-Bromothiazole-4-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, dissolve 2-bromothiazole-4-carboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0-5 °C.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of Ethyl 2-bromothiazole-4-carboxylate using LiAlH₄
Materials:
-
Ethyl 2-bromothiazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF in a reaction vessel under an inert atmosphere, cool the mixture to 0-5 °C.
-
Slowly add a solution of ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular solid for 30 minutes, then filter the mixture through a pad of celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Starting Materials and Reducing Agents
| Starting Material | Reducing Agent | Key Considerations |
| 2-Bromothiazole-4-carboxaldehyde | Sodium borohydride (NaBH₄) | Milder reaction conditions, easier workup, generally safer for large-scale operations. |
| 2-Bromothiazole-4-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Stronger reducing agent required, highly reactive and requires strict anhydrous conditions, potentially higher yielding from a more accessible starting material. |
| Ethyl 2-bromothiazole-4-carboxylate | Lithium aluminum hydride (LiAlH₄) | Similar to the carboxylic acid reduction, may offer better solubility of the starting material. |
Visualizations
Caption: Comparative workflow of the two primary synthesis routes for this compound.
Caption: A logical decision tree for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Bromothiazol-4-yl)methanol and Other Halothiazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halothiazoles serve as versatile and highly valuable building blocks for the synthesis of complex molecular architectures. The strategic selection of a specific halothiazole isomer is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of (2-Bromothiazol-4-yl)methanol with other halothiazole derivatives, including its chloro and iodo analogs, as well as positional isomers. The information presented is supported by established chemical principles and representative experimental data to aid in the rational design of synthetic strategies.
Executive Summary
The reactivity of halothiazoles in common synthetic transformations is predominantly governed by the nature of the halogen atom and its position on the thiazole ring. In palladium-catalyzed cross-coupling reactions, the reactivity trend generally follows the order of C-I > C-Br > C-Cl, a direct consequence of the carbon-halogen bond dissociation energies. Consequently, iodothiazoles are the most reactive, often enabling milder reaction conditions, followed by bromothiazoles, with chlorothiazoles being the least reactive and typically requiring more forcing conditions or specialized catalytic systems. For lithiation reactions, the acidity of the proton to be removed plays a crucial role, with the C5-position of 2-halothiazoles being a common site for deprotonation.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds. The performance of this compound and its halogenated counterparts in three key transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—is summarized below. The presented yields are representative and aim to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the halothiazole and a boronic acid derivative. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
| Halothiazole Substrate | Product | Representative Yield (%) | General Observations |
| (2-Iodothiazol-4-yl)methanol | (2-Arylthiazol-4-yl)methanol | 85-95% | Highest reactivity, often proceeds under mild conditions with standard catalysts.[1] |
| This compound | (2-Arylthiazol-4-yl)methanol | 75-90% | Good reactivity, providing a balance between reactivity and stability. A versatile substrate. [2] |
| (2-Chlorothiazol-4-yl)methanol | (2-Arylthiazol-4-yl)methanol | 40-70% | Lower reactivity, often requires more active catalysts (e.g., with bulky phosphine ligands), higher temperatures, and longer reaction times.[3] |
| (2-Bromo-5-methylthiazol-4-yl)methanol | (2-Aryl-5-methylthiazol-4-yl)methanol | 70-85% | Reactivity is comparable to the 4-hydroxymethyl isomer, with steric and electronic effects of the additional methyl group potentially influencing yields. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.
| Halothiazole Substrate | Product | Representative Yield (%) | General Observations |
| (2-Iodothiazol-4-yl)methanol | (2-Aminothiazol-4-yl)methanol | 80-95% | Highly reactive, though iodide can sometimes inhibit the catalyst at high concentrations.[4][5] |
| This compound | (2-Aminothiazol-4-yl)methanol | 70-85% | Reliable substrate offering good yields with a variety of amines. [6][7] |
| (2-Chlorothiazol-4-yl)methanol | (2-Aminothiazol-4-yl)methanol | 30-60% | Challenging substrate requiring specialized ligands (e.g., biarylphosphines) and often harsher conditions to achieve moderate yields. |
| (2-Bromothiazol-5-yl)methanol | (2-Aminothiazol-5-yl)methanol | 65-80% | The position of the hydroxymethyl group can influence the electronic properties and steric environment, potentially affecting reaction efficiency. |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the halothiazole and a terminal alkyne, providing access to valuable alkynylthiazole intermediates.
| Halothiazole Substrate | Product | Representative Yield (%) | General Observations |
| (2-Iodothiazol-4-yl)methanol | (2-Alkynylthiazol-4-yl)methanol | 85-98% | Excellent substrate for Sonogashira coupling, often reacting at room temperature.[1][8] |
| This compound | (2-Alkynylthiazol-4-yl)methanol | 70-90% | Widely used and efficient substrate, typically requiring moderate heating. [1][9] |
| (2-Chlorothiazol-4-yl)methanol | (2-Alkynylthiazol-4-yl)methanol | 20-50% | Significantly less reactive, often necessitating higher catalyst loadings, stronger bases, and elevated temperatures.[8] |
Reactivity in Lithiation Reactions
Lithiation followed by quenching with an electrophile is a powerful strategy for the functionalization of the thiazole ring. For 2-halothiazoles, deprotonation often occurs at the C5 position due to the directing effect of the sulfur and nitrogen atoms and the electron-withdrawing nature of the halogen.
| Halothiazole Substrate | Lithiation Product | Subsequent Reaction with Electrophile (E+) | General Observations |
| This compound | 2-Bromo-5-lithiothiazol-4-yl)methanol | (2-Bromo-5-E-thiazol-4-yl)methanol | Lithiation with bases like LDA occurs readily at the C5 position. The resulting organolithium species can be trapped with various electrophiles. [10][11] |
| (2-Chlorothiazol-4-yl)methanol | (2-Chloro-5-lithiothiazol-4-yl)methanol | (2-Chloro-5-E-thiazol-4-yl)methanol | Lithiation at C5 is also feasible, though the reactivity of the resulting organolithium species might be subtly different compared to the bromo-analog. |
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halothiazole (1.0 equiv.) and the boronic acid (1.2 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a base (e.g., K₂CO₃, 2.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). The mixture is degassed and heated under an inert atmosphere (e.g., at 90 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12]
General Procedure for Buchwald-Hartwig Amination
A mixture of the halothiazole (1.0 equiv.), the amine (1.2 equiv.), a base (e.g., NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a suitable ligand (e.g., XPhos, 0.03 equiv.) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere (e.g., at 100 °C) until completion. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of the halothiazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine, 2.0 equiv.). The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed. The mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Lithiation and Electrophilic Quench
To a solution of the 2-bromothiazole derivative (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. The mixture is stirred at -78 °C for 1 hour, after which the electrophile (1.2 equiv.) is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography.[11]
Visualizing Reaction Pathways
To further illustrate the synthetic transformations discussed, the following diagrams generated using Graphviz (DOT language) depict the general workflows and catalytic cycles.
Caption: General workflow for the Suzuki-Miyaura coupling of halothiazoles.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General reactivity trend of halothiazoles in palladium-catalyzed cross-coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. rose-hulman.edu [rose-hulman.edu]
Comparative Biological Activity of (2-Bromothiazol-4-yl)methanol Derivatives: A Research Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of related compounds is paramount for advancing new therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives synthesized from (2-Bromothiazol-4-yl)methanol, a versatile starting material in medicinal chemistry. Due to the limited availability of comprehensive comparative studies on a single, homologous series of derivatives from this specific starting material, this guide synthesizes data from various studies on related thiazole compounds to infer potential structure-activity relationships and highlight key experimental methodologies.
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. The thiazole nucleus is a core component of many clinically used antimicrobial agents. Studies on various thiazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
The general workflow for synthesizing and evaluating the antimicrobial activity of novel chemical entities, including thiazole derivatives, is depicted below.
Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Anticancer Activity of Thiazole Derivatives
In addition to their antimicrobial properties, thiazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or enzymes that are critical for cancer cell proliferation and survival.
The process for discovering and evaluating the anticancer potential of new thiazole derivatives typically follows a structured pipeline from initial synthesis to in-depth mechanistic studies.
References
A Comparative Crystallographic Analysis of (2-Bromothiazol-4-yl)methanol Derivatives and Analogs
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive insights into molecular geometry, which is crucial for structure-based drug design and understanding intermolecular interactions. This guide offers a comparative overview of the X-ray crystal structure of a brominated thiazole derivative and a related non-brominated analog, providing key experimental data and protocols.
While the specific X-ray crystal structure of (2-Bromothiazol-4-yl)methanol is not publicly available, this guide presents the detailed crystallographic data for a closely related brominated thiazole compound: Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-carboxylate (referred to as Compound 1 ). For comparative purposes, we include the crystallographic data for a non-brominated analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2 ).
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compounds, offering a direct comparison of their solid-state structures.
| Parameter | Compound 1 (Brominated Derivative) | Compound 2 (Non-brominated Analog) |
| Chemical Formula | C₁₀H₉BrN₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 285.16 g/mol | 186.23 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | ||
| a | 6.7420(6) Å | 8.6603(1) Å |
| b | 8.2667(8) Å | 11.3320(2) Å |
| c | 11.0176(8) Å | 9.2984(2) Å |
| α | 69.502(5)° | 90° |
| β | 88.199(5)° | 108.994(1)° |
| γ | 70.123(4)° | 90° |
| Volume | 538.23(8) ų | 862.19(3) ų |
| Z | 2 | 4 |
| Calculated Density | 1.760 g/cm³ | 1.434 g/cm³ |
| Data Collection Temp. | -140 °C | Room Temperature |
| CCDC Number | 1971598 | 2263857 |
Experimental Protocols
Synthesis of Ethyl 2-(pyridin-2-yl)-4-hydroxy-thiazole-5-carboxylate (Compound 1)
The synthesis of the brominated thiazole derivative involves a decarboxylative bromination of a thiazole core. The general procedure is as follows: The corresponding thiazole carboxylic acid is subjected to a Hunsdiecker-type reaction. Typically, the carboxylic acid is converted to its silver salt, which is then treated with bromine in an inert solvent.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2)
A common method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1] In a one-pot procedure, ethyl acetoacetate is reacted with N-bromosuccinimide (NBS) in a suitable solvent system like water and THF.[1] Following the formation of the α-bromo intermediate, thiourea is added, and the mixture is heated to induce cyclization, yielding the final product.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structures for these compounds follows a standardized workflow. The protocol for Compound 1 is detailed below.
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown from a suitable solvent by slow evaporation. For Compound 1 , colorless prism-shaped crystals were obtained.
-
Data Collection: A single crystal was mounted on a goniometer head. The intensity data for Compound 1 were collected on a Nonius KappaCCD diffractometer using graphite-monochromated Mo-Kα radiation. The data were corrected for Lorentz and polarization effects, and an empirical absorption correction was applied.
-
Structure Solution and Refinement: The crystal structure of Compound 1 was solved by direct methods using the SHELXS program and refined by full-matrix least-squares techniques against F² using SHELXL-2018. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from the difference Fourier map and refined isotropically.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
A Comparative Guide to Catalysts for Reactions of (2-Bromothiazol-4-yl)methanol
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds like thiazole is a cornerstone of discovering novel therapeutic agents. (2-Bromothiazol-4-yl)methanol is a key building block, and its reactivity in various cross-coupling reactions is of significant interest. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—that are applicable to this compound. The selection of an appropriate catalyst system, including the palladium source, ligand, base, and solvent, is critical for achieving high yields and purity.
Catalyst Performance in Key Cross-Coupling Reactions
The following tables summarize various catalyst systems and their performance in reactions analogous to those involving this compound. The data is compiled from studies on similar bromo-heterocyclic substrates and serves as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Amino-5-bromo-4-t-butylthiazole | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80-120 | Moderate to High | [1] |
| Pd₂(dba)₃ / Biarylphosphine ligand | 2-Amino-5-bromo-4-t-butylthiazole | Arylboronic acid | K₂CO₃ | Toluene | 80-120 | Moderate to High | [1] |
| [PdCl₂(dppf)] | Aryl Bromide | Methyl 4-boronobenzoate | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 60-95 | [2] |
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | Methyl 4-boronobenzoate | Na₂CO₃ | DMF/H₂O | 80-100 | Variable | [2] |
| CataCXium A palladacycle | ortho-bromoanilines | various boronic esters | K₃PO₄ | 2-MeTHF | Not Specified | up to 95% | [3] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 4-Bromo-2,1,3-benzothiadiazole | Terminal alkyne | Et₃N or i-Pr₂NH | THF, Toluene, or DMF | RT - 80 | Good to Excellent | [4] |
| Pd(PPh₃)₄ / CuI | 4-Bromo-2,1,3-benzothiadiazole | Terminal alkyne | Et₃N or i-Pr₂NH | THF, Toluene, or DMF | RT - 80 | Good to Excellent | [4] |
| PdCl₂(PPh₃)₂ | Aryl Halides | Terminal alkyne | TBAF | Solvent-free | Not Specified | Moderate to Excellent | [5] |
| Pd(OAc)₂ / P(p-tol)₃ | Aryl Bromides | 2-methyl-3-butyn-2-ol | DBU | THF | Not Specified | Good to Excellent | Not specified in search results |
| Pd(OAc)₂ / SPhos or XPhos | Aryl Bromides | 4-hydroxy-4-methyl-2-pentynoic acid | TBAF | THF | Not Specified | Good | Not specified in search results |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for creating carbon-carbon bonds with high stereoselectivity.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Aryl Iodide | Alkene | Et₃N | DMF | 100 | High | Not specified in search results |
| Pd/C | Aryl Halide | Alkene | Various | Various | Variable | Variable | [6] |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl Bromide | Alkene | NEt₃ | Not Specified | Not Specified | Not Specified | Not specified in search results |
| Pd(II) complex with S,O-ligand | Aromatic compounds | Ethyl acrylate | Not Specified | Acetic acid | Not Specified | up to 79% | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to synthesize anilines, N-aryl heterocycles, and other nitrogen-containing compounds.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | Aryl Bromide | N-methylpiperazine | NaOtBu | Not Specified | 100 | >95% (batch) | [8] |
| [Pd(IPr*)(cin)Cl] | Aryl Bromide | N-methylpiperazine | KOtAm | Not Specified | 60-70 | ~99% (flow) | [8] |
| Pd₂(dba)₃ / XPhos | Aryl Bromides | Secondary amines | t-BuONa | Toluene | 150 (Microwave) | Moderate to Excellent | Not specified in search results |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for each of the discussed cross-coupling reactions, which should be optimized for the specific substrates and catalyst systems.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.[1]
-
Reaction Conditions: Stir the mixture at the optimized temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%) if applicable.[4]
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base (2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction's progress by TLC or LC-MS.[4]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.[4]
-
Purification: Dry the organic layer, filter, and concentrate. The crude product is purified by column chromatography.[4]
General Protocol for Heck Reaction
-
Reaction Setup: In a reaction vessel, dissolve this compound, the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand in an appropriate solvent.
-
Base Addition: Add the base (e.g., triethylamine).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Purification: Wash the organic layer with brine, dry it over a drying agent, and concentrate. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the ligand, and the base.
-
Reagent Addition: Add a solution of this compound and the amine in an anhydrous solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture to the appropriate temperature with stirring. Monitor the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.
-
Purification: Wash the organic solution with water and brine, dry it, and concentrate. The crude product is then purified by chromatography.
Visualizing Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways of the discussed catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling (2-Bromothiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2-Bromothiazol-4-yl)methanol (CAS No. 5198-86-7). Due to the limited availability of a consensus on its specific hazards, a conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Equipment | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and dispose of gloves immediately after contamination. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn at all times. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area.
-
A certified chemical fume hood is the primary engineering control to be used.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Remove any contaminated clothing immediately and wash it before reuse.
3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a designated, labeled, and sealed container for hazardous chemical waste. The container should be clearly marked as "Hazardous Waste" and include the chemical name. Arrange for disposal through a licensed hazardous waste disposal company. High-temperature incineration is a common method for the destruction of brominated organic compounds. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated, sealed container for solid hazardous waste. The container should be clearly labeled. |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, or recycled if permitted by local regulations. |
Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
